REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][OH:8])[CH:5]=[CH:4][CH:3]=[N:2]1.C([Li])CCC.[I:14]I>O1CCCC1>[I:14][C:5]1[N:1]([CH2:6][CH2:7][OH:8])[N:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred at 0° C. for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
before concentrating the mixture
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partition between ethyl acetate (50 mL) and aqueous citric acid (1M, 100 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 10% aqueous sodium thiosulphate solution, saturated brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by chromatography on silica gel (60 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in heptane (50:50)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=NN1CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |